molecular formula C12H15BrO3 B1463955 tert-Butyl 2-(4-bromophenoxy)acetate CAS No. 282116-88-5

tert-Butyl 2-(4-bromophenoxy)acetate

Cat. No.: B1463955
CAS No.: 282116-88-5
M. Wt: 287.15 g/mol
InChI Key: GWLNEIMIWYJPNU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromophenoxy)acetate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of acetic acid and features a tert-butyl ester group and a bromophenoxy substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-bromophenoxy)acetate typically involves the reaction of 4-bromophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromophenol+tert-Butyl bromoacetateK2CO3,DMFtert-Butyl 2-(4-bromophenoxy)acetate\text{4-Bromophenol} + \text{tert-Butyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromophenol+tert-Butyl bromoacetateK2​CO3​,DMF​tert-Butyl 2-(4-bromophenoxy)acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones or reduction to form phenols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as DMF or DMSO.

    Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in water or alcohol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Ester Hydrolysis: 4-bromophenoxyacetic acid.

    Oxidation and Reduction: Quinones or phenols.

Scientific Research Applications

tert-Butyl 2-(4-bromophenoxy)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl bromoacetate: Similar structure but lacks the phenoxy group.

    4-Bromophenyl acetate: Similar structure but lacks the tert-butyl group.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid moiety but different ester groups.

Uniqueness

tert-Butyl 2-(4-bromophenoxy)acetate is unique due to the presence of both the tert-butyl ester and the bromophenoxy group, which confer distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

tert-butyl 2-(4-bromophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLNEIMIWYJPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromophenol (20.4 g, 118 mmol) dissolved in dry N,N-dimethylformamide was carefully treated with sodium hydride (4 g, 167 mmol). t-Butylbromoacetate (23 g, 118 mmol) was added and the mixture heated to 75° C. for 90 minutes. The reaction was concentrated in vacuo and the residue partitioned between ethyl acetate and water. The organic phase was washed with saturated ammonium acetate and concentrated in vacuo to yield 28.1 g of tert-butyl(4-bromophenoxy)acetate.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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